molecular formula C14H11N3O2 B12623112 1-[(Pyridin-3-yl)methyl]-1H-indazole-3-carboxylic acid CAS No. 920019-74-5

1-[(Pyridin-3-yl)methyl]-1H-indazole-3-carboxylic acid

Cat. No.: B12623112
CAS No.: 920019-74-5
M. Wt: 253.26 g/mol
InChI Key: MAPWQXBBHUIUKQ-UHFFFAOYSA-N
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Description

1-[(Pyridin-3-yl)methyl]-1H-indazole-3-carboxylic acid is a heterocyclic compound that combines the structural features of both pyridine and indazole. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and material science. The indazole moiety is known for its diverse biological activities, making this compound a valuable target for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(Pyridin-3-yl)methyl]-1H-indazole-3-carboxylic acid typically involves the construction of the indazole ring followed by the introduction of the pyridin-3-ylmethyl group. One common method involves the cyclization of appropriate hydrazones with carboxylic acids under acidic conditions. The reaction conditions often require elevated temperatures and the presence of catalysts to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalytic systems can be employed to scale up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions: 1-[(Pyridin-3-yl)methyl]-1H-indazole-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups such as halogens, alkyl, or aryl groups .

Scientific Research Applications

1-[(Pyridin-3-yl)methyl]-1H-indazole-3-carboxylic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-[(Pyridin-3-yl)methyl]-1H-indazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in cancer cell proliferation or interact with receptors that regulate immune responses .

Comparison with Similar Compounds

Uniqueness: 1-[(Pyridin-3-yl)methyl]-1H-indazole-3-carboxylic acid is unique due to the combination of the indazole and pyridine moieties, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry .

Properties

CAS No.

920019-74-5

Molecular Formula

C14H11N3O2

Molecular Weight

253.26 g/mol

IUPAC Name

1-(pyridin-3-ylmethyl)indazole-3-carboxylic acid

InChI

InChI=1S/C14H11N3O2/c18-14(19)13-11-5-1-2-6-12(11)17(16-13)9-10-4-3-7-15-8-10/h1-8H,9H2,(H,18,19)

InChI Key

MAPWQXBBHUIUKQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=NN2CC3=CN=CC=C3)C(=O)O

Origin of Product

United States

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